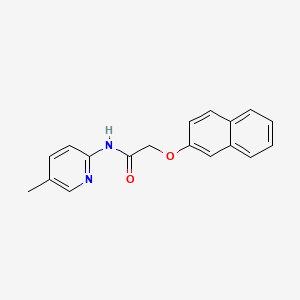

N-(5-methylpyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(5-Methylpyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a 5-methylpyridin-2-yl group attached to the acetamide nitrogen and a naphthalen-2-yloxy moiety at the α-position. The compound’s structure combines aromatic and heteroaromatic systems, which are critical for its physicochemical and biological properties. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., VU0453661 in ) suggest its preparation via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-6-9-17(19-11-13)20-18(21)12-22-16-8-7-14-4-2-3-5-15(14)10-16/h2-11H,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZZRGNZJGPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Selected Acetamide Derivatives

*Inferred molecular formula based on structural analogs.

Key Observations :

- Pyridine vs. Triazole Substituents : The target compound’s 5-methylpyridin-2-yl group distinguishes it from triazole-containing analogs (e.g., 7a, 6m), which exhibit higher molecular weights due to the triazole ring and additional substituents .

- Methyl Group Impact : The methyl group on the pyridine ring likely increases lipophilicity compared to VU0453661 (compound 8), which lacks this substitution .

- Polar vs.

Key Observations :

- Cytotoxicity: The morpholinoethyl analog () demonstrates potent cytotoxicity, suggesting that nitrogen-containing substituents enhance bioactivity. However, the target compound’s methylpyridine group may confer distinct interaction profiles, such as hydrogen bonding with residues like HIS163 in enzymatic targets .

- Triazole Derivatives : Compounds with triazole rings () exhibit varied anticancer activities, likely due to their ability to form hydrogen bonds and π-π interactions. The absence of a triazole in the target compound may reduce steric hindrance, favoring interactions with flat binding sites .

- Enzymatic Targets : Pyridine-containing analogs () show strong binding to SARS-CoV-2 Mpro, implying that the target compound’s pyridine ring could similarly engage in hydrophobic or polar interactions .

Structure-Activity Relationship (SAR) Insights

Pyridine Substitution : Methylation at the 5-position of pyridin-2-yl (target) likely enhances metabolic stability compared to unsubstituted pyridin-3-yl (VU0453661) .

Heterocyclic Additions : Triazole rings (e.g., 7a, 6m) improve binding diversity but may reduce bioavailability due to increased molecular weight .

Polar Groups: Morpholinoethyl substituents () improve solubility but may limit blood-brain barrier penetration compared to aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.